AL-8810

概要

説明

AL-8810は、FPプロスタノイド受容体の選択的アンタゴニストとして作用しますこれらの化合物は、炎症、血圧調節、平滑筋収縮など、さまざまな生理学的プロセスにおいて重要な役割を果たします .

科学的研究の応用

AL-8810 has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of prostanoid receptor antagonists.

Biology: Investigated for its role in modulating inflammatory responses and smooth muscle contraction.

Medicine: Explored for potential therapeutic applications in conditions like glaucoma, where it helps reduce intraocular pressure.

Industry: Utilized in the development of new drugs targeting prostanoid receptors

作用機序

AL-8810は、FPプロスタノイド受容体に選択的に結合することで作用し、天然のプロスタグランジンF2αの作用を阻害します。この阻害は、ホスホリパーゼC(PLC)の活性化を阻止し、ジアシルグリセロールとイノシトール三リン酸の産生を減少させます。 これらの分子は、平滑筋収縮やその他の生理学的反応を引き起こす細胞内カルシウム濃度の上昇に不可欠です .

類似化合物:

フルプロステノール: 強力なFP受容体アゴニスト。

ビマトプロスト: 緑内障の治療に使用されるFP受容体アゴニスト。

トラボプロスト: 同様の用途を持つ別のFP受容体アゴニスト

比較: this compoundは、FP受容体に対する選択的なアンタゴニスト作用が特徴です。一方、上記の類似化合物はアゴニストです。このため、this compoundは、FP受容体の阻害が望まれる研究設定において特に価値があります。 オフターゲット効果を伴わずに受容体を選択的に阻害する能力は、this compoundの特異性と潜在的な治療効果を強調しています .

生化学分析

Biochemical Properties

AL-8810 interacts with the FP receptor, a G-protein-coupled receptor that is sensitive to prostaglandin F2α . The compound exhibits antagonist properties at the FP receptor, as measured by the inhibition of fluprostenol-stimulated phosphatidylinositol turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hippocampal swelling and improve neurological deficit scores in mice after controlled cortical impact, a model of traumatic brain injury . It also attenuates gliosis and microglial activation in selected brain regions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the FP receptor and inhibiting the activity of the potent FP receptor agonist fluprostenol . This results in a decrease in phosphatidylinositol turnover, indicating that this compound acts as a competitive antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at 24 and 48 hours after controlled cortical impact in mice .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, a single post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at both tested time points 24 and 48 hours after controlled cortical impact in mice, whereas the effect of a single 1 mg/kg dose was not significant .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well characterized. As a prostaglandin F2a analog, it is likely involved in the metabolism of arachidonic acid, which is a major substrate for the synthesis of prostaglandins .

準備方法

合成経路と反応条件: AL-8810の合成は、適切なインダニル誘導体とプロスタグランジン誘導体から始まる複数段階の工程を伴います反応条件は、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用、および目的の生成物を得るために温度とpHを厳密に制御することを含みます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と、必要な純度レベルを達成するための高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。 この化合物は、安定性を維持するために、窒素雰囲気下、低温で保存されます .

化学反応の分析

反応の種類: AL-8810は、次のようなさまざまな化学反応を起こします。

酸化: this compoundのヒドロキシル基は、酸化されてケトンまたはカルボン酸を形成することができます。

還元: プロスタジエン酸構造の二重結合は、還元されて飽和誘導体を形成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。

還元: パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウム。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな酸化、還元、置換されたthis compoundの誘導体が含まれ、それぞれ異なる化学的および生物学的特性を持っています .

4. 科学研究への応用

This compoundは、幅広い科学研究分野で応用されています。

化学: プロスタノイド受容体アンタゴニストの研究における参照化合物として使用されます。

生物学: 炎症反応と平滑筋収縮の調節における役割が調査されています。

医学: 眼圧を低下させるのに役立つ緑内障などの疾患における潜在的な治療応用が検討されています。

類似化合物との比較

Fluprostenol: A potent FP receptor agonist.

Bimatoprost: An FP receptor agonist used in the treatment of glaucoma.

Travoprost: Another FP receptor agonist with similar applications

Comparison: AL-8810 is unique in its selective antagonistic action on the FP receptor, whereas the similar compounds mentioned above are agonists. This makes this compound particularly valuable in research settings where inhibition of the FP receptor is desired. Its ability to selectively block the receptor without significant off-target effects highlights its specificity and potential therapeutic benefits .

特性

IUPAC Name |

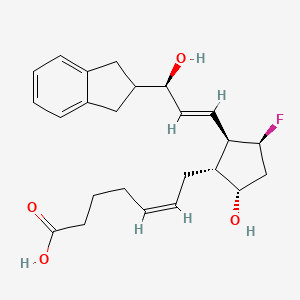

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYSXBKKVNOOIX-JTGCGUAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017217 | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246246-19-5 | |

| Record name | (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246246-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AL 8810 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AL 8810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AL-8810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。